![molecular formula C23H21N5OS B12035371 N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035371.png)
N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
- It exists as a solid powder and is soluble in organic solvents such as ethanol and ether, but less soluble in water .
- Unfortunately, detailed analytical data for this compound are not available due to its rarity and uniqueness.
N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is an organic compound with the chemical formula CHNOS.
Preparation Methods
- The synthetic route to prepare this compound involves several steps:
- Start with 4-methylbenzenesulfonyl chloride (4-methylphenylsulfonyl chloride).
- React it with 4-aminobenzylamine (pyridin-4-ylmethylamine) to form the desired product.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- Common reagents include amines, acids, and bases.
- Major products formed depend on the specific reaction conditions.
N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery.
Industry: Rare and unique compounds like this one often find applications in specialized industries.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique structure sets it apart.
- Similar compounds might include other sulfonamides or triazoles, but none match this precise combination .
Remember that this compound’s rarity means that detailed information is limited Researchers continue to explore its properties and applications
Biological Activity
N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as F235-2000, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article explores its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18N4OS
- Molecular Weight : 386.48 g/mol
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 0
- Rotatable Bonds : 6
- LogP (Partition Coefficient) : 3.984
- Water Solubility (LogSw) : -3.87
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Anticancer Activity
Research indicates that triazole derivatives, including those similar to F235-2000, exhibit significant anticancer properties. A study evaluating various triazole compounds found that some derivatives showed promising cytotoxic effects against several cancer cell lines. For instance, specific triazole compounds demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against human breast cancer cells (T47D) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
F235-2000 | HCT-116 | TBD |
F235-2000 | T47D | TBD |
Other | Various | 6.2 - 43.4 |
The exact IC50 values for F235-2000 are yet to be determined in specific studies but are expected to be comparable based on its structural similarity to other active triazoles.
Antifungal Activity
Triazole compounds are also well-documented for their antifungal activities. A study synthesized novel triazole derivatives and tested their antifungal efficacy against various fungal strains. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that F235-2000 may also possess similar properties due to its structural features .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, some derivatives inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity .
Case Studies
-
Anticancer Screening :
In a comparative study of various triazole derivatives, several compounds were screened for their cytotoxic effects on cancer cells. The results indicated that modifications in the substituents on the triazole ring significantly affected the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design. -
Antifungal Efficacy :
A series of pyridine-substituted triazoles were evaluated for their antifungal properties against Candida species and Aspergillus fumigatus. The findings suggested that specific substitutions enhanced antifungal activity, providing insights into potential therapeutic applications of F235-2000.
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-16-3-7-19(8-4-16)25-21(29)15-30-23-27-26-22(18-11-13-24-14-12-18)28(23)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3,(H,25,29) |
InChI Key |
OSJGKVJSYMORHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Origin of Product |
United States |
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